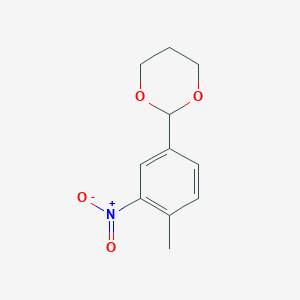
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
描述
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-methyl-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the acetal linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including precise temperature control and the use of high-purity reagents to minimize side reactions and impurities .
化学反应分析
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)-1,3-dioxane.
Oxidation: 2-(4-Nitroso-3-nitrophenyl)-1,3-dioxane.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
相似化合物的比较
Similar Compounds
2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(4-Methyl-3-nitrophenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
4-Methyl-3-nitrophenyl-1,3-dioxane: Similar structure but with different substitution patterns on the dioxane ring.
Uniqueness
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is unique due to its specific substitution pattern and the presence of both a nitro group and a dioxane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKPANLTSOQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


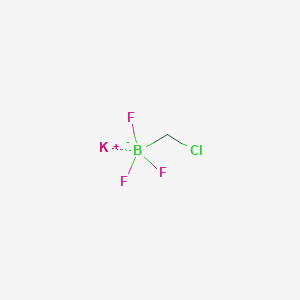
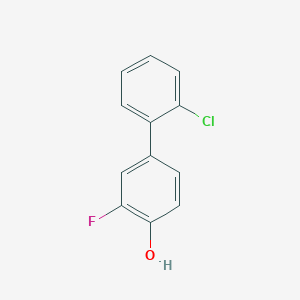

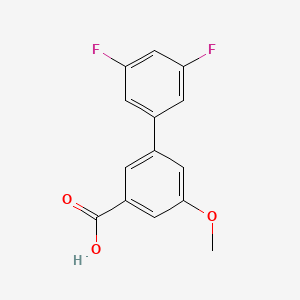
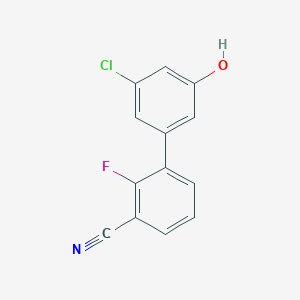
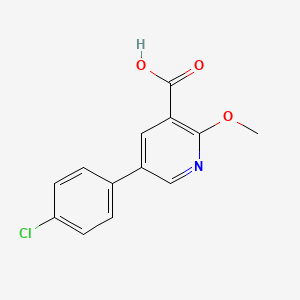

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
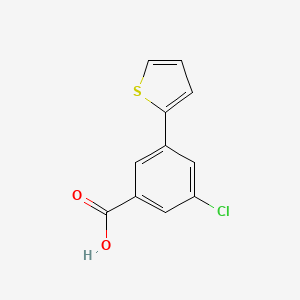
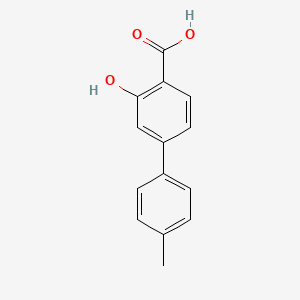
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422180.png)

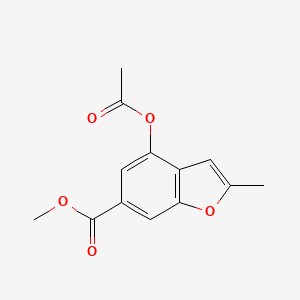
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
